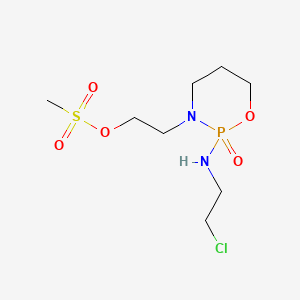
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes an oxazaphosphorine ring and a chloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves multiple steps. One common method includes the reaction of ethanolamine with phosphorus oxychloride to form an intermediate, which is then reacted with 2-chloroethylamine. The final step involves the esterification with methanesulfonic acid to produce the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of derivatives with varying functional groups.
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This interaction can trigger a cascade of biochemical pathways, resulting in various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine compound used as a chemotherapeutic agent.
Ifosfamide: Similar in structure and function to cyclophosphamide, used in cancer treatment.
Trofosfamide: A derivative with similar applications in medicine.
Uniqueness
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol, dihydro-2-((2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific structural features and reactivity
Properties
CAS No. |
37752-34-4 |
|---|---|
Molecular Formula |
C8H18ClN2O5PS |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-6-11-5-2-7-15-17(11,12)10-4-3-9/h2-8H2,1H3,(H,10,12) |
InChI Key |
YAYVNPIXOHXJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1CCCOP1(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















